molecular formula C21H21N5O4S2 B2918945 N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1217019-87-8

N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2918945
CAS No.: 1217019-87-8
M. Wt: 471.55
InChI Key: HDAYQGUDVLWMCO-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide features a complex heterocyclic framework:

  • Core: A fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one system, combining thiophene, triazole, and pyrimidine rings.
  • Substituents: A tetrahydrofuran-2-ylmethyl group at position 2. A thioacetamide bridge (-S-CH2-CONH-) linking the core to a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-29-14-6-4-13(5-7-14)22-17(27)12-32-21-24-23-20-25(11-15-3-2-9-30-15)19(28)18-16(26(20)21)8-10-31-18/h4-8,10,15H,2-3,9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYQGUDVLWMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C22H21N5O4S2\text{Molecular Formula }C_{22}H_{21}N_{5}O_{4}S_{2}

Molecular Weight: 483.6 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of thieno[2,3-e][1,2,4]triazole have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. A study demonstrated that certain thieno derivatives could activate caspase pathways leading to increased apoptosis in cancer cell lines such as SMMC7721 .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes critical in disease pathways:

  • Cholinesterase Inhibition: Compounds related to this structure have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. For example, some derivatives exhibited IC50 values in the low micromolar range against these enzymes .
  • Monoamine Oxidase (MAO) Inhibition: Similar compounds have demonstrated selective inhibition of MAO-B, a target for treating neurodegenerative disorders. The presence of specific substituents on the phenyl ring significantly affects the potency and selectivity of these compounds against MAO isoforms .

Antioxidant Activity

The antioxidant properties of related thiazole and triazole derivatives have been assessed through DPPH radical scavenging assays. These studies reveal that such compounds can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

Case Studies

  • In Vivo Studies: A notable study highlighted the in vivo anticancer efficacy of a related compound in murine models. The compound significantly reduced tumor size compared to controls and exhibited minimal toxicity at therapeutic doses .
  • Mechanistic Insights: In vitro assays revealed that the compound induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases. This mechanism is crucial for developing targeted therapies against resistant cancer types .

Summary Table of Biological Activities

Activity Mechanism IC50 Values References
AnticancerInduction of apoptosis via caspase activationNot specified
Cholinesterase InhibitionDual inhibition of AChE and BChEAChE: 10.4 μM
MAO-B InhibitionCompetitive inhibition0.212 μM
AntioxidantFree radical scavenging83.86% activity

Scientific Research Applications

Biological Activities

This compound has garnered interest due to its potential biological activities.

Anticancer Activity: Compounds with structural similarities have demonstrated anticancer properties. Thieno[2,3-e][1,2,4]triazole derivatives have shown potential in inhibiting cancer cell proliferation through the induction of apoptosis. Specific thieno derivatives can activate caspase pathways, leading to increased apoptosis in cancer cell lines.

Enzyme Inhibition: The compound has been tested for its inhibitory effects on enzymes involved in disease pathways.

  • Cholinesterase Inhibition: Compounds related to this structure have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in treating neurodegenerative diseases like Alzheimer's.
  • Monoamine Oxidase (MAO) Inhibition: Similar compounds have demonstrated selective inhibition of MAO-B, which is a target for treating neurodegenerative disorders. The presence of specific substituents on the phenyl ring affects the potency and selectivity of these compounds against MAO isoforms.

Antioxidant Activity: Thiazole and triazole derivatives have been assessed for antioxidant properties through DPPH radical scavenging assays, showing they can effectively neutralize free radicals, indicating potential applications in conditions related to oxidative stress.

Case Studies

In Vivo Studies: One study highlighted the in vivo anticancer efficacy of a related compound in murine models, where it significantly reduced tumor size with minimal toxicity at therapeutic doses compared to controls.

Mechanistic Insights: In vitro assays have revealed that the compound induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases, a mechanism that is crucial for developing targeted therapies against resistant cancer types.

Summary Table of Biological Activities

Biological ActivityDescription
Anticancer Derivatives of thieno[2,3-e][1,2,4]triazole inhibit cancer cell proliferation by inducing apoptosis; activation of caspase pathways leads to increased apoptosis in cancer cell lines.
Cholinesterase Inhibition Compounds related to this structure inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant in neurodegenerative diseases like Alzheimer's.
MAO Inhibition Demonstrates selective inhibition of MAO-B, a target for treating neurodegenerative disorders; specific substituents on the phenyl ring affect potency and selectivity against MAO isoforms.
Antioxidant Thiazole and triazole derivatives neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.
In Vivo Efficacy Related compounds significantly reduce tumor size in murine models with minimal toxicity at therapeutic doses.
Apoptosis Induction Induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels and activating caspases; crucial for targeted therapies against resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound from :
  • Core: Benzo[4,5]thieno[2,3-d]pyrimidin-4-one (a benzothieno-pyrimidine system).
  • Substituents :
    • 4-Methoxyphenyl at position 3.
    • 2-Isopropylphenyl via a thioacetamide linkage.
Compound from :
  • Core: Thieno[3,2-d]pyrimidin-4-one (a simpler thiophene-pyrimidine system).
  • Substituents :
    • 4-Methylphenyl at position 3.
    • 5-Methyl-1,3,4-thiadiazol-2-yl via a thioacetamide group.
  • Key Difference : Absence of the triazole ring and tetrahydrofuran substituent, which may lower metabolic stability compared to the target compound .
Compound from :
  • Core : Pyrimidin-4-one with a modified sugar-like backbone.
  • Substituents :
    • Bis(4-methoxyphenyl)phenylmethyl group (trityl-like protecting group).
    • Thioglycolic acid linkage.
  • Key Difference : The absence of fused thiophene and triazole rings limits π-π stacking interactions critical for DNA/enzyme binding .

Substituent Analysis

Tetrahydrofuran (THF) Derivatives :
  • The target compound’s tetrahydrofuran-2-ylmethyl group enhances solubility and mimics ribose-like conformations, a feature absent in ’s methylphenyl analog.
  • Similar THF-containing compounds (e.g., ) show improved bioavailability due to increased polarity .
4-Methoxyphenyl Group :
  • Common in , and 18, this substituent provides electron-donating effects, stabilizing aromatic interactions. However, its placement on a triazolo-pyrimidine core (target compound) may enhance binding specificity compared to simpler pyrimidines .
Target Compound :
  • Likely synthesized via:
    • Cyclocondensation of thiophene-2-carboxamide with triazole precursors.
    • Introduction of the tetrahydrofuran-2-ylmethyl group via alkylation.
    • Thioacetamide coupling using thioglycolic acid derivatives.

      This mirrors methods in and , which use thioglycolic acid and DMSO-mediated thiolation .
’s Derivatives :
  • Thieno[2,3-d]pyrimidines are synthesized via nucleophilic substitution of chloropyrimidines with thiophenol derivatives. The absence of triazole simplifies synthesis but reduces functional diversity .

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